2-Hydroxy-N-[(phenylcarbamoyl)oxy]benzamide
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Overview
Description
2-Hydroxy-N-[(phenylcarbamoyl)oxy]benzamide is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-[(phenylcarbamoyl)oxy]benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, low reaction times, and eco-friendly process.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves the reaction between carboxylic acids and amines at high temperatures (above 180°C). this method may not be compatible with all functionalized molecules .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-[(phenylcarbamoyl)oxy]benzamide undergoes various chemical reactions, including:
Oxidation: The benzylic position is susceptible to oxidation, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-N-[(phenylcarbamoyl)oxy]benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-N-[(phenylcarbamoyl)oxy]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound of 2-Hydroxy-N-[(phenylcarbamoyl)oxy]benzamide.
N-Phenylbenzamide: A similar compound with a phenyl group attached to the amide nitrogen.
2-Hydroxybenzamide: A compound with a hydroxyl group attached to the benzene ring.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a phenylcarbamoyl group, which may confer distinct chemical and biological properties compared to other benzamide derivatives.
Properties
CAS No. |
65369-89-3 |
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Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
[(2-hydroxybenzoyl)amino] N-phenylcarbamate |
InChI |
InChI=1S/C14H12N2O4/c17-12-9-5-4-8-11(12)13(18)16-20-14(19)15-10-6-2-1-3-7-10/h1-9,17H,(H,15,19)(H,16,18) |
InChI Key |
IGHGVWIFKXUSCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)ONC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
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